molecular formula C10H7IN2O2 B13274662 1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid

1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13274662
M. Wt: 314.08 g/mol
InChI Key: VYZQRMFNXCSKFI-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an iodophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-iodobenzoyl chloride with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-Iodophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

    1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    1-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom instead of iodine.

    1-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid: Features a fluorine atom in place of iodine.

Uniqueness: 1-(2-Iodophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications.

Biological Activity

1-(2-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H8IN3O2, with a molar mass of approximately 314.08 g/mol. The presence of the iodine atom is particularly noteworthy as it can enhance biological activity through mechanisms such as halogen bonding, which improves binding affinity to biological targets.

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

  • Condensation Reactions : Utilizing acid chlorides and hydrazines.
  • Cyclization : Involving the reaction of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds.

The choice of solvents (e.g., ethanol, acetonitrile) and catalysts (e.g., sodium ethoxide, potassium carbonate) can significantly influence the yield and purity of the final product.

Anti-inflammatory Activity

Research has indicated that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, compounds derived from this structure have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. Initial studies suggest that it may inhibit tumor growth through modulation of signaling pathways related to cell survival and death .

Antibacterial Activity

Preliminary evaluations have shown that related pyrazole derivatives possess antibacterial activity against various pathogens, including E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives was found to be comparable to standard antibiotics, indicating potential for development as antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves:

  • Halogen Bonding : The iodine atom enhances binding affinity to target proteins, potentially increasing efficacy.
  • Hydrogen Bonding : Functional groups like carboxylic acids can form hydrogen bonds with active sites on enzymes or receptors, stabilizing interactions.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Anti-inflammatory Efficacy : A study demonstrated that derivatives with specific substitutions showed significant inhibition of carrageenan-induced paw edema in rats, confirming their therapeutic potential in inflammatory conditions .
  • Anticancer Activity : Research indicated that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspases, suggesting a mechanism for their anticancer effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Hydroxy-1-(phenyl)-1H-pyrazole-3-carboxylic acidLacks iodineModerate anti-inflammatoryMore stable due to absence of halogen
4-Amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acidContains chlorineVariable antibacterialDifferent reactivity profile due to chlorine
4-Methylthio-1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acidContains bromineAntimicrobial activityExhibits different biological activities

This table illustrates how variations in structure influence biological activity, emphasizing the unique role of iodine in enhancing the properties of this compound.

Properties

Molecular Formula

C10H7IN2O2

Molecular Weight

314.08 g/mol

IUPAC Name

1-(2-iodophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7IN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15)

InChI Key

VYZQRMFNXCSKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)I

Origin of Product

United States

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